molecular formula C10H7IN2O B1301668 2-(4-Iodophenoxy)pyrimidine CAS No. 330792-86-4

2-(4-Iodophenoxy)pyrimidine

Cat. No.: B1301668
CAS No.: 330792-86-4
M. Wt: 298.08 g/mol
InChI Key: ACTXYGJBAXDKAS-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)pyrimidine is an organic compound with the molecular formula C10H7IN2O and a molecular weight of 298.08 g/mol It is a pyrimidine derivative where a pyrimidine ring is substituted with a 4-iodophenoxy group

Scientific Research Applications

2-(4-Iodophenoxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Chemical Biology: It is utilized in the design of probes for studying biological processes, including enzyme activity and protein interactions.

    Synthetic Chemistry: The compound is a versatile intermediate in the synthesis of more complex organic molecules.

Safety and Hazards

The safety information for 2-(4-Iodophenoxy)pyrimidine includes several hazard statements: H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Pyrimidines, including 2-(4-Iodophenoxy)pyrimidine, have been the subject of ongoing research due to their diverse biological potential . They are considered bioisosteres with purines and many pyrimidine derivatives have shown promising anticancer activity . Future research could focus on the development of novel pyrimidine analogs with enhanced anti-inflammatory or anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenoxy)pyrimidine typically involves the reaction of 4-iodophenol with 2-chloropyrimidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion attacks the chloropyrimidine, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenoxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The phenoxy and pyrimidine rings can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Substitution Reactions: Products like 2-(4-azidophenoxy)pyrimidine or 2-(4-cyanophenoxy)pyrimidine.

    Coupling Reactions: Various biaryl or alkyne-substituted pyrimidine derivatives.

    Oxidation and Reduction: Modified phenoxy or pyrimidine rings with altered oxidation states.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The iodine atom can facilitate binding to target proteins through halogen bonding, while the pyrimidine ring can interact with active sites or binding pockets. The phenoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)pyrimidine
  • 2-(4-Chlorophenoxy)pyrimidine
  • 2-(4-Fluorophenoxy)pyrimidine

Comparison

2-(4-Iodophenoxy)pyrimidine is unique due to the presence of the iodine atom, which can participate in halogen bonding and other interactions not possible with lighter halogens like bromine, chlorine, or fluorine. This can result in different biological activities and binding affinities, making it a valuable compound for specific applications where such interactions are beneficial .

Properties

IUPAC Name

2-(4-iodophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTXYGJBAXDKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363310
Record name 2-(4-iodophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330792-86-4
Record name 2-(4-iodophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an argon atmosphere, potassium carbonate (207 mg) was added to a solution of 4-iodophenol (220 mg) and 2-chloropyrimidine (114 mg) in DMF (1 ml), and the resulting mixture was stirred at 120° C. for 3 hours. The reaction solution was cooled to room temperature and saturated brine was added thereto, followed by extracting the resulting mixture with chloroform. Organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate=3/1) to obtain 2-(4-iodophenoxy)pyrimidine (288 mg). NMR (HL, CDCl3): δ 6.97-7.00 (2H, m), 7.06 (1H, t, J=4.6 Hz), 7.73-7.75 (2H, m), 8.57 (2H, d, J=4.6 Hz)
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-phenoxypyrimidine (int AY) (4.03 g, 0.0234 mol) and N-iodosuccinimide (10.52 g, 0.0468 mol) in trifluoroacetic acid (40 mL) and trifluoroacetic anhydride (8 mL) was heated at reflux for 4 hours. The mixture was allowed to cool to ambient temperature and water (75 mL) was added. The mixture was extracted with three times with 50 mL. The combined organic layers were washed twice with saturated aqueous sodium bicarbonate (50 mL), twice with 10% aqueous sodium thiosulfate (50 mL) and brine (50 mL). The organic layer was dried over magnesium sulfate, filtered and the solvent was removed in vacuo. The crude solid was purified by flash column chromatography on silica gel using n-heptane/ethyl acetate (3:1) as an eluent to give 2-(4-iodophenoxy)pyrimidine as a light yellow solid (3.49 g, 0.0117 mol): 1H NMR (CDCl3, 400 MHz) 8.57 (d, 2H), 7.73 (d, 2H), 7.07 (t, 1H), 6.98 (d 2H); TLC (n-heptane/ethyl acetate=1:1) Rf 0.45.
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
10.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

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